molecular formula C23H18N2O3 B250772 N-[4-[(2-methylbenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide

N-[4-[(2-methylbenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B250772
M. Wt: 370.4 g/mol
InChI Key: IAOSTUBPKZGHIT-UHFFFAOYSA-N
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Description

N-[4-[(2-methylbenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(2-methylbenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-[(2-methylbenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

N-[4-[(2-methylbenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives such as:

  • 2-(4-benzoylphenoxy)-1-benzofuran
  • 1-(2-methylbenzoyl)-2-aminobenzofuran
  • 4-(2-methylbenzoylamino)phenylbenzofuran

Uniqueness

N-[4-[(2-methylbenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide is unique due to its specific substitution pattern and the presence of both benzofuran and 2-methylbenzoyl groups.

Properties

Molecular Formula

C23H18N2O3

Molecular Weight

370.4 g/mol

IUPAC Name

N-[4-[(2-methylbenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H18N2O3/c1-15-6-2-4-8-19(15)22(26)24-17-10-12-18(13-11-17)25-23(27)21-14-16-7-3-5-9-20(16)28-21/h2-14H,1H3,(H,24,26)(H,25,27)

InChI Key

IAOSTUBPKZGHIT-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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